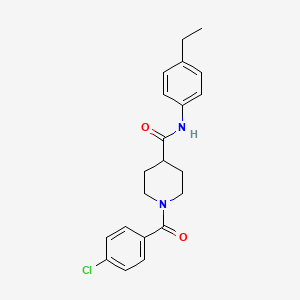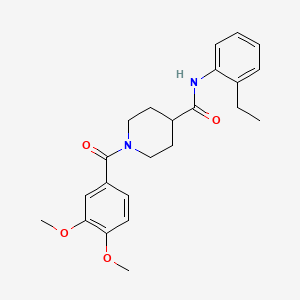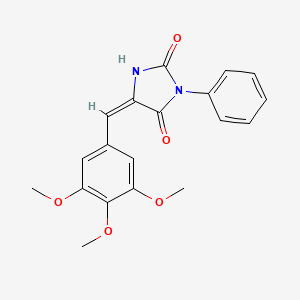![molecular formula C19H21FN2O3S2 B3480535 1-[(4-fluorophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3480535.png)
1-[(4-fluorophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research in the field of oncology. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B-cells, a type of white blood cell that is often implicated in the development of certain cancers.
Scientific Research Applications
Antifungal Activity
Sulfone compounds have shown good antifungal activities against various kinds of plant pathogenic fungi . Some of these compounds have even shown superiority over commercial fungicides . For instance, compounds 5d, 5e, 5f, and 5i showed prominent activity against B. cinerea .
Agrochemical Development
Sulfone derivatives can be used as lead compounds for the development of potential agrochemicals . They have been found to be effective against fungi often occurring in the Chinese agro-ecosystem .
Synthesis of Heterocyclic Compounds
β-Ketosulfones, a type of sulfone derivative, have been widely used as a nucleophile in many organic transformations . They have been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
Synthesis of Various Bioactive Compounds
β-Ketosulfones have been used as starting materials for the synthesis of acetylenes, allenes, chalcones, vinyl sulfones, polyfunctionalized 4H-pyrans, and ketones . They have also been converted into optically active β-hydroxysulfones .
Production of Sulfonyl Fluorides
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Biological Properties
Haloalkyl sulfones, which can be obtained from β-ketosulfones, have been found to have various biological properties such as herbicidal, bactericidal, antifungal, algicidal, and insecticidal activity .
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S2/c1-26-17-4-2-3-16(13-17)21-19(23)14-9-11-22(12-10-14)27(24,25)18-7-5-15(20)6-8-18/h2-8,13-14H,9-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPPXKDOWSBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B3480456.png)
![1-(2,3-dichlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3480467.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3480475.png)
![8-amino-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B3480482.png)

![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3480492.png)
![N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480496.png)
![N-[4-(benzyloxy)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3480499.png)

![N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480516.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480517.png)

![5-{4-[(4-iodobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3480542.png)
